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molecular formula C14H16N2O2 B8372622 (1RS,3SR)-trans-1-ethyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

(1RS,3SR)-trans-1-ethyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Cat. No. B8372622
M. Wt: 244.29 g/mol
InChI Key: OOJCKCNYTLTQGT-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772311B2

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.05M, 30 ml) and propionaldehyde (8 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (4.5 g, 74%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:13]([OH:15])=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.OS(O)(=O)=O.[CH:21](=O)[CH2:22][CH3:23]>O>[CH2:22]([CH:23]1[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]=2[CH2:3][CH:2]([C:13]([OH:15])=[O:14])[NH:1]1)[CH3:21]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)C1NC(CC=2C3=CC=CC=C3NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08772311B2

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.05M, 30 ml) and propionaldehyde (8 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (4.5 g, 74%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:13]([OH:15])=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.OS(O)(=O)=O.[CH:21](=O)[CH2:22][CH3:23]>O>[CH2:22]([CH:23]1[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]=2[CH2:3][CH:2]([C:13]([OH:15])=[O:14])[NH:1]1)[CH3:21]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)C1NC(CC=2C3=CC=CC=C3NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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